molecular formula C7H6FN3O2S B8333475 N-(2-cyano-4-fluorophenyl)sulfamide

N-(2-cyano-4-fluorophenyl)sulfamide

Cat. No.: B8333475
M. Wt: 215.21 g/mol
InChI Key: YNUZLFKWXZVTOV-UHFFFAOYSA-N
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Description

N-(2-Cyano-4-fluorophenyl)sulfamide is a sulfamide derivative featuring a 2-cyano-4-fluorophenyl substituent. Sulfamides (R<sup>1</sup>NHSO2NR<sup>2</sup>R<sup>3</sup>) are synthetic compounds with broad pharmacological relevance due to their structural versatility and bioisosteric similarity to ureas and carbamates . The sulfamide moiety is a key pharmacophore in drug discovery, contributing to antiviral, anticonvulsant, and antimicrobial activities . The 2-cyano-4-fluorophenyl group in this compound introduces electron-withdrawing substituents (cyano and fluoro), which may enhance binding affinity to biological targets by modulating electronic properties and steric interactions.

Synthesis of sulfamide derivatives typically involves reactions with chlorosulfonyl isocyanate or Mitsunobu alkylation, as seen in analogous compounds . Structural characterization employs IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and elemental analysis .

Properties

Molecular Formula

C7H6FN3O2S

Molecular Weight

215.21 g/mol

IUPAC Name

2-cyano-4-fluoro-1-(sulfamoylamino)benzene

InChI

InChI=1S/C7H6FN3O2S/c8-6-1-2-7(5(3-6)4-9)11-14(10,12)13/h1-3,11H,(H2,10,12,13)

InChI Key

YNUZLFKWXZVTOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)NS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of sulfamides is highly dependent on substituent chemistry. Below is a comparative analysis of structurally related sulfamides:

Compound Name Substituents/Features Molecular Formula Molecular Weight Key Biological Activity Reference
N-(2-Cyano-4-fluorophenyl)sulfamide 2-cyano-4-fluorophenyl group C7H5FN3O2S 226.20 Not explicitly stated (inference: potential antiviral/anticancer)
N-(3-Nitrophenyl)sulfamide 3-nitrophenyl group C6H7N3O4S 217.20 Research chemical (organic building block)
PhCH2NHSO2NH2 Benzyl group (primary sulfamide) C7H10N2O2S 202.23 Anticonvulsant (ED50 = 440 mg/kg in MES test)
Acyclic sulfamide norovirus inhibitors m-Phenoxybenzyl and amino acid derivatives Variable Variable Anti-norovirus (EC50 = 0.5–10 µM)
Pyrrolopyrimidine sulfamide (15) Pyrrolo[2,3-d]pyrimidin-4-yl and cyclobutyl groups C15H22N7O2S 364.44 Not explicitly stated (inference: kinase inhibition)

Structural Insights from Crystallography

Schiff base sulfamide derivatives, such as (E)-4-[(5-methyl-2-furyl)methyleneamino]benzenesulfonic acid, reveal planar geometries and bond lengths comparable to other sulfamides, suggesting stable conformations conducive to biological interactions .

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